molecular formula C15H15ClFNO3S2 B2677473 1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine CAS No. 2034429-47-3

1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine

Cat. No.: B2677473
CAS No.: 2034429-47-3
M. Wt: 375.86
InChI Key: DXWJYLYYOXZPSE-UHFFFAOYSA-N
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Description

Historical Context of Sulfonyl Piperidine Development

The evolution of sulfonyl piperidine derivatives is rooted in the broader exploration of nitrogen-containing heterocycles, which gained momentum in the mid-20th century with the rise of synthetic organic chemistry. Piperidine itself, a six-membered ring with one nitrogen atom, has been a cornerstone of medicinal chemistry due to its structural similarity to natural alkaloids and its conformational flexibility. The introduction of sulfonyl groups into piperidine frameworks emerged as a strategy to modulate electronic properties and enhance metabolic stability, a trend catalyzed by advancements in sulfonation reactions during the 1980s.

Early applications of sulfonyl piperidines focused on their role as intermediates in agrochemicals and dyes. However, the discovery of their bioisosteric potential—mimicking peptide bonds while resisting enzymatic degradation—shifted attention toward pharmaceutical applications. For instance, the 2011 synthesis of conformationally restricted sulfonyl piperidine chlorides by Zhersh et al. demonstrated the feasibility of creating diverse libraries of these compounds for high-throughput screening. This work laid the groundwork for derivatives like 1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine, which combine sulfonyl groups with aromatic substituents to optimize receptor binding and pharmacokinetic profiles.

Classification within Heterocyclic Chemistry

Sulfonyl piperidines belong to the broader class of saturated nitrogen heterocycles, distinguished by the presence of a sulfonyl (-SO₂-) group attached to the piperidine ring. The compound this compound further incorporates a thiophen-3-yloxy group, placing it in a subclass of aryl-sulfonyl piperidines with mixed heteroaromatic functionalities.

Key structural features include:

  • Piperidine Core : Adopts a chair conformation, enabling axial or equatorial orientation of substituents to influence steric and electronic interactions.
  • Sulfonyl Group : Acts as a strong electron-withdrawing moiety, enhancing stability and facilitating hydrogen bonding with biological targets.
  • Aryl Substituents : The 3-chloro-4-fluorophenyl group introduces halogen bonding capabilities, while the thiophen-3-yloxy moiety contributes π-π stacking interactions.

This hybrid architecture enables dual modulation of hydrophobic and polar regions in drug-target interfaces, a trait exploited in kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.

Significance in Medicinal Chemistry Research

Sulfonyl piperidines have become indispensable in addressing challenges such as drug resistance and off-target effects. The compound under discussion exemplifies this through its balanced physicochemical properties:

  • Lipophilicity : Calculated logP values typically range between 2.5–3.5, ensuring membrane permeability while avoiding excessive accumulation.
  • Hydrogen Bond Acceptor Capacity : The sulfonyl group provides two strong hydrogen bond acceptors, enhancing target engagement in enzymes like carbonic anhydrases or proteases.

Recent studies highlight their role in overcoming biological barriers. For example, PSP205—a phenyl sulfonyl piperidine analog—induces endoplasmic reticulum stress-mediated apoptosis in colon cancer cells by downregulating COPI coat complex subunits, illustrating the potential of these compounds in oncology. Similarly, patent US10167273B2 discloses sulfonyl piperidine derivatives as prokineticin receptor antagonists, underscoring their applicability in metabolic and neurological disorders.

Position in Contemporary Drug Discovery

In the era of targeted therapies, this compound embodies three key trends:

  • Polypharmacology : Dual modulation of unrelated targets (e.g., kinases and ion channels) via its sulfonyl and thiophenyl groups.
  • Conformational Restriction : The piperidine ring’s rigidity reduces entropic penalties upon binding, improving affinity compared to flexible analogs.
  • Halogen Bonding : The 3-chloro-4-fluorophenyl group engages in orthogonal interactions with protein backbones, a strategy used in covalent inhibitors.

Ongoing research leverages computational tools to optimize these attributes. Molecular docking studies predict strong interactions with the ATP-binding pocket of CDK2 (cyclin-dependent kinase 2), suggesting potential in cyclin-dependent kinase inhibitor development. Furthermore, the compound’s thiophene moiety aligns with the FDA’s increasing approval of thiophene-containing drugs, which rose from 8% to 15% of new molecular entities between 2010 and 2020.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)sulfonyl-4-thiophen-3-yloxypiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO3S2/c16-14-9-13(1-2-15(14)17)23(19,20)18-6-3-11(4-7-18)21-12-5-8-22-10-12/h1-2,5,8-11H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWJYLYYOXZPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CSC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the sulfonyl chloride intermediate: This step involves the reaction of 3-chloro-4-fluoroaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride.

    Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with piperidine to form the sulfonyl piperidine derivative.

    Etherification: The final step involves the reaction of the sulfonyl piperidine derivative with thiophen-3-ol under basic conditions to form this compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

Structural Features

The presence of the sulfonyl group enhances the compound's ability to interact with biological targets, while the thiophene ring contributes to its lipophilicity, potentially improving membrane permeability.

Research indicates that 1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine exhibits various biological activities:

Antimicrobial Activity

Studies have demonstrated that compounds with similar structures possess significant antimicrobial properties against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The incorporation of the thiophene and piperidine moieties may enhance this effect through improved binding to bacterial enzymes.

Anti-inflammatory Properties

Research has shown that derivatives containing the sulfonamide group exhibit anti-inflammatory effects. For instance, certain compounds have been reported to have IC50 values lower than established anti-inflammatory drugs like diclofenac, indicating their potential as therapeutic agents for inflammatory conditions.

Anticancer Potential

The compound's structure suggests potential anticancer activity. Investigations into similar compounds have revealed their ability to inhibit cancer cell proliferation through mechanisms such as enzyme inhibition and disruption of cell signaling pathways. Molecular docking studies could elucidate specific interactions with target proteins involved in cancer progression.

Case Studies and Research Findings

StudyFocusFindings
Dhumal et al. (2016)Antimicrobial EvaluationDemonstrated strong inhibitory effects against Mycobacterium bovis, suggesting potential for developing new antitubercular agents.
Anti-inflammatory AssessmentEvaluated synthesized oxadiazole derivativesShowed promising results with IC50 values significantly lower than traditional anti-inflammatory drugs.
Anticancer Activity ResearchAssessed cytotoxicity against various cancer cell linesCertain derivatives exhibited selective cytotoxicity towards tumor cells while sparing normal cells.

Enzyme Inhibition Potential

The compound's potential as an enzyme inhibitor has been explored, particularly focusing on:

  • Acetylcholinesterase Inhibition : Compounds similar in structure have shown promise in inhibiting this enzyme, which could be beneficial for treating Alzheimer's disease.
  • Urease Inhibition : Targeting urease activity may provide therapeutic avenues for urinary tract infections.

Mechanism of Action

The mechanism of action of 1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting enzymes: It can bind to and inhibit the activity of certain enzymes, disrupting metabolic pathways.

    Modulating receptors: The compound may interact with cellular receptors, altering signal transduction pathways.

    Inducing apoptosis: In cancer research, it is studied for its ability to induce programmed cell death (apoptosis) in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between 1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine and related piperidine derivatives:

Compound Name / ID Key Substituents Biological Activity / Applications Key Differences
This compound (Target) - 3-Cl-4-F-phenylsulfonyl
- Thiophen-3-yloxy
Hypothesized kinase inhibition; potential CNS modulation (based on structural analogs) Unique combination of halogenated aryl sulfonyl and thiophene-oxy groups.
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol () - 3-MeSO₂-phenyl
- Propyl
- Hydroxyl at 4-position
Antipsychotic or anti-inflammatory (common for sulfonamide-piperidines) Hydroxyl group increases polarity but may reduce blood-brain barrier penetration. Propyl chain alters pharmacokinetics vs. thiophene-oxy group.
1-(3-Chloro-4-fluorobenzoyl)-4-fluoro-N-[[5-methyl-6-(methylamino)-2-pyridinyl]methyl]-4-piperidine () - 3-Cl-4-F-benzoyl
- Fluorinated piperidine
- Pyridinylmethylamino
Serotonin 5-HT₁A receptor agonist (explicitly stated for F13714) Benzoyl vs. sulfonyl group alters electron-withdrawing effects. Pyridine substituent may enhance receptor specificity.
1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]piperazine hydrochloride () - Pyrazole-sulfonyl
- Piperazine core
Fragment-based drug discovery (common for sulfonamide-piperazines) Piperazine core vs. piperidine reduces ring strain. Pyrazole may confer metabolic instability compared to thiophene.

Key Findings from Comparative Analysis:

Bioisosteric Replacements :

  • The thiophen-3-yloxy group in the target compound may serve as a bioisostere for phenyl or pyridinyl groups seen in analogs. Thiophene’s lower electron density could reduce off-target interactions compared to pyridine derivatives.
  • Sulfonyl vs. Benzoyl : Sulfonyl groups (as in the target compound) enhance solubility and stability compared to benzoyl derivatives, which are more lipophilic and prone to oxidative metabolism.

Pharmacokinetic Implications: Compounds with thiophene-oxy substituents (target) may exhibit longer half-lives than those with hydroxyl groups (e.g., 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol). Fluorination at the piperidine ring (as in ) enhances metabolic stability but may increase toxicity risks compared to non-fluorinated analogs.

Biological Activity

1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the sulfonyl group and the thiophene moiety, suggest a range of possible interactions with biological targets. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H18ClFN2O2S
  • Molecular Weight : 421.0 g/mol
  • CAS Number : 1428349-61-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Piperidine Derivatives : The initial step often involves the reaction of piperidine with sulfonyl chlorides to introduce the sulfonyl group.
  • Introduction of Thiophene Moiety : This is achieved through nucleophilic substitution reactions where thiophenol derivatives react with activated halides.
  • Final Coupling Reactions : The final product is obtained by coupling the piperidine derivative with the thiophene component under basic conditions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing similar motifs to this compound. For instance, derivatives featuring the 3-chloro-4-fluorophenyl motif have shown significant activity against various viral targets, suggesting that similar compounds could be effective against viral infections .

Anticancer Properties

Research indicates that piperidine derivatives can exhibit anticancer properties through mechanisms such as apoptosis induction and inhibition of tumor growth. For example, compounds structurally related to this compound have been shown to enhance cytotoxicity in cancer cell lines .

The proposed mechanisms by which this compound exerts its effects include:

  • Enzyme Inhibition : The sulfonyl group may interact with active sites on target enzymes, inhibiting their function.
  • Receptor Binding : The aromatic rings can engage in π-π stacking interactions with receptor sites, potentially modulating receptor activity.

Study 1: Antiviral Efficacy

A study evaluated the antiviral activity of various piperidine derivatives against HIV and other viruses. Compounds similar to this compound demonstrated effective inhibition at micromolar concentrations, underscoring their potential as antiviral agents .

Study 2: Anticancer Activity

In vitro studies on cancer cell lines showed that derivatives containing the piperidine scaffold exhibited significant cytotoxicity compared to standard chemotherapeutics. The mechanism was attributed to enhanced apoptosis and cell cycle arrest in treated cells .

Data Summary Table

Biological ActivityObserved EffectReference
AntiviralSignificant inhibition against HIV
AnticancerInduced apoptosis in cancer cells
MechanismEnzyme inhibition via sulfonyl interaction

Q & A

Q. How can researchers optimize the synthesis of 1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine to improve yield and purity?

  • Methodological Answer : Optimization involves selecting appropriate solvents (e.g., dimethylformamide or dichloromethane), controlling reaction temperatures (e.g., 0–5°C for sulfonylation steps), and using catalysts like potassium carbonate (K₂CO₃) for deprotonation . Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol can enhance purity. Monitoring reaction progress with TLC or HPLC ensures intermediate stability.
  • Table 1 : Synthesis Route Comparison
StepReagents/ConditionsYield (%)Purity (%)Reference
Sulfonylation3-Chloro-4-fluorobenzenesulfonyl chloride, Piperidine derivative, K₂CO₃, DCM, 0°C6595
EtherificationThiophen-3-ol, NaH, DMF, 60°C7290

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., sulfonyl and thiophen-3-yloxy groups). Key peaks: δ 7.8–8.1 ppm (sulfonyl aromatic protons), δ 6.5–7.2 ppm (thiophene protons) .
  • HPLC : Reverse-phase C18 column with acetonitrile/water mobile phase (UV detection at 254 nm) to assess purity (>98%).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~425.8 g/mol) .

Advanced Research Questions

Q. How can researchers investigate the in vitro biological activity of this compound against neurological targets?

  • Methodological Answer :
  • Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]spiperidone for dopamine D₂ receptors) to measure IC₅₀ values .
  • Enzyme Inhibition Studies : Test activity against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) using spectrophotometric methods (e.g., Ellman’s assay for AChE) .
  • Table 2 : Example Biological Activity Data
TargetAssay TypeIC₅₀ (nM)Reference
D₂ ReceptorRadioligand Binding120 ± 15
AChEEllman’s Assay450 ± 30

Q. How should researchers address discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from impurities (>95% purity required) or assay conditions (e.g., buffer pH, temperature). Validate results via:
  • Reproducibility Tests : Replicate assays across independent labs.
  • Analytical Cross-Check : Use orthogonal methods (e.g., LC-MS for purity, SPR for binding kinetics) .

Q. What strategies are recommended for establishing structure-activity relationships (SAR) for this piperidine derivative?

  • Methodological Answer :
  • Substituent Modification : Replace thiophen-3-yloxy with other heterocycles (e.g., furan, pyridine) to assess impact on potency .
  • Sulfonyl Group Replacement : Test trifluoromethanesulfonyl or methylsulfonyl analogs.
  • Table 3 : SAR Case Study
AnalogModificationActivity (IC₅₀, nM)Reference
Thiophen-3-yloxyParent Compound120
Furan-2-yloxyReduced Activity320

Q. What protocols ensure safe handling and evaluate the compound’s toxicity in preclinical research?

  • Methodological Answer :
  • Safety Protocols : Use fume hoods, PPE (gloves, lab coats), and avoid contact with oxidizing agents .
  • Toxicity Screening : Conduct MTT assays on HEK293 or HepG2 cells to determine LC₅₀ values. Acute toxicity studies in rodents (OECD 423 guidelines) for LD₅₀ estimation .

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